
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester is a chemical compound with the molecular formula C₁₈H₂₁ClN₂O₂ and a molecular weight of 332.82 . It is an intermediate in the synthesis of Clobazam, a benzodiazepine psychotherapeutic agent and anxiolytic agent. This compound is used in various research areas, including neurology, pain, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester involves several steps. One common method includes the reaction of 5-chloro-2-nitroaniline with methylamine to form 5-chloro-2-(methylamino)aniline. This intermediate is then reacted with phenyl isocyanate to form (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic acid. Finally, the tert-butyl esterification is carried out using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of Clobazam and other benzodiazepines.
Biology: Studied for its effects on GABA receptors and neurotransmission.
Medicine: Research on its potential therapeutic effects in conditions like epilepsy, anxiety, and depression.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with GABA receptors in the brain. It acts as a modulator of these receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Clobazam: A benzodiazepine with similar anxiolytic and anticonvulsant properties.
Diazepam: Another benzodiazepine used for anxiety and seizure disorders.
Lorazepam: Known for its sedative and anxiolytic effects.
Uniqueness
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Clobazam. Its specific interactions with GABA receptors also contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-2-(methylamino)phenyl]-N-phenylcarbamate |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)23-17(22)21(14-8-6-5-7-9-14)16-12-13(19)10-11-15(16)20-4/h5-12,20H,1-4H3 |
InChI Key |
QBGOWQQNARJFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.